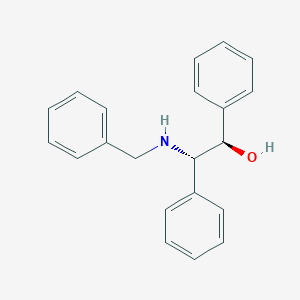

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

Description

The exact mass of the compound (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-(benzylamino)-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJGAZRIFJEPKA-LEWJYISDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373438 | |

| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153322-11-3 | |

| Record name | (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153322-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol CAS number

An In-depth Technical Guide to (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a chiral amino alcohol of significant interest in the field of asymmetric synthesis. This document elucidates its core physicochemical properties, outlines a detailed, field-proven synthetic pathway from its common precursor, and explores its functional role as a chiral ligand in modern catalysis. Emphasis is placed on the causal relationships behind experimental design and the principles of stereochemical control. Safety protocols and handling procedures are also detailed to ensure responsible laboratory practice. The definitive CAS number for this compound is 153322-11-3 [1]. It is structurally derived from the more widely known chiral auxiliary, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1), through N-benzylation.

Compound Identification and Physicochemical Properties

Precise identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers and properties of the title compound are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | (1R,2S)-N-benzyl-2-amino-1,2-diphenylethanol | Internal Standard |

| CAS Number | 153322-11-3 | [1] |

| Molecular Formula | C₂₁H₂₁NO | [1] |

| Molecular Weight | 303.40 g/mol | [1] |

While extensive data for the N-benzyl derivative is not broadly published, the properties of its immediate precursor, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol, are well-documented and provide a critical baseline for handling and solubility trials.

Table 2: Physicochemical Properties of the Precursor, (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1)

| Property | Value | Source |

| Appearance | White to pale yellow crystalline powder | [2][3] |

| Melting Point | 141 - 144 °C | [2][4] |

| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH) | [2] |

| Purity | ≥ 99% (Chiral HPLC, HPLC) | [2] |

Synthesis Protocol: From Precursor to Final Compound

The most reliable and common route to synthesizing (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is via the direct N-alkylation of its parent amine. The overall workflow involves two primary stages: the synthesis of the chiral precursor followed by the crucial N-benzylation step.

Stage 1: Synthesis of Precursor (1R,2S)-(-)-2-Amino-1,2-diphenylethanol

The chiral amino alcohol precursor is a cornerstone building block in pharmaceutical development[2][5]. A well-established method for its synthesis is the stereoselective reduction of a ketoxime, specifically the oxime of benzoin.

Experimental Protocol: Precursor Synthesis

-

Oxime Formation: (R)-Benzoin is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form (R)-(-)-Benzoin oxime. The reaction is typically refluxed in ethanol to drive it to completion.

-

Stereoselective Reduction: The purified benzoin oxime is subjected to catalytic hydrogenation. The choice of catalyst and conditions is critical for achieving high diastereoselectivity. Palladium on charcoal (Pd/C) is commonly used, with the hydrogenation performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol[6]. This reduction preferentially yields the (1R,2S)-erythro amino alcohol diastereomer[6].

-

Purification: The resulting crude product is purified via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield enantiomerically pure (1R,2S)-(-)-2-Amino-1,2-diphenylethanol[2].

Stage 2: N-Benzylation

This step introduces the benzyl group onto the primary amine, yielding the final target compound. This is a standard nucleophilic substitution reaction.

Experimental Protocol: N-Benzylation

-

Dissolution: Dissolve (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (1.0 eq) in a polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is essential to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid byproduct (HBr or HCl) generated during the reaction.

-

Alkylation: Add Benzyl Bromide or Benzyl Chloride (1.1-1.2 eq) dropwise to the solution at room temperature. The slight excess of the alkylating agent ensures complete conversion of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup & Isolation: Upon completion, quench the reaction with water and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to isolate the pure (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol.

Caption: Overall synthesis workflow for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol.

Core Application: Asymmetric Catalysis

Chiral amino alcohols are foundational to asymmetric catalysis, serving as ligands that impart stereocontrol in metal-catalyzed reactions[5]. The title compound, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, functions as a chiral ligand, coordinating with a metal center (e.g., Zinc, Vanadium, Zirconium) to form a catalytically active complex.

Mechanism of Action

-

Ligand-Metal Coordination: The nitrogen of the benzylamino group and the oxygen of the hydroxyl group act as Lewis basic sites, coordinating to a metal precursor. This forms a stable, chiral metal complex.

-

Creation of a Chiral Environment: The two phenyl groups and the N-benzyl group create a well-defined, sterically hindered three-dimensional pocket around the metal's active site.

-

Substrate Binding and Stereoselective Transformation: Prochiral substrates approach and bind to the metal center within this chiral pocket. The steric and electronic properties of the ligand force the substrate to adopt a specific orientation, exposing one prochiral face to the subsequent chemical transformation (e.g., addition of a nucleophile). This directional preference leads to the formation of one enantiomer of the product in significant excess over the other.

This capability is invaluable for producing optically pure active pharmaceutical ingredients (APIs), where a single enantiomer often possesses the desired therapeutic effect while the other may be inactive or harmful[5].

Caption: Conceptual workflow of a chiral ligand in asymmetric catalysis.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol should be consulted, the safety profile is expected to be similar to its well-characterized precursor. The following guidelines are based on published data for (1R,2S)-(-)-2-Amino-1,2-diphenylethanol (CAS: 23190-16-1).

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source |

| Signal Word | Warning | [7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][8] |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | [7][8] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [7][8] |

| Required PPE | N95-type dust mask, chemical safety goggles, protective gloves | [7][9][10] |

Handling and Storage

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[10]. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[10]. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (CAS: 153322-11-3) represents a valuable tool in the arsenal of the synthetic chemist. As a rationally designed derivative of a common chiral auxiliary, it offers a refined steric and electronic profile for use as a ligand in asymmetric catalysis. Its synthesis is straightforward from readily available precursors, allowing for its application in the development of enantiomerically pure pharmaceuticals and fine chemicals. Adherence to rigorous safety protocols is essential when handling this and related compounds to ensure a safe and effective research environment.

References

-

(1R,2s)-n-benzyl-2-amino-1,2-diphenylethanol | Tetrahedron. Source: Tetrahedron. [Link]

-

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem. Source: PubChem, National Center for Biotechnology Information. [Link]

-

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol - Chem-Impex. Source: Chem-Impex International. [Link]

-

(1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc. Source: Chemsrc. [Link]

-

Synthesis and characterization of [2-3H] (1R,2S)- (?)-2-amino-1,2-diphenylethanol. Source: ResearchGate, citing Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Safety Data Sheet: 2-Amino-1-phenylethanol - Carl ROTH. Source: Carl ROTH. [Link]

Sources

- 1. 153322-11-3 | (1R,2s)-n-benzyl-2-amino-1,2-diphenylethanol | Tetrahedron [thsci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. strem.com [strem.com]

- 4. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]

- 8. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Crystal Structure of Chiral 1,2-Diphenylethanolamines: A Case Study of (1R,2S)-2-Amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Molecular Architecture

In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. It dictates molecular recognition, biological activity, and material properties. Chiral vicinal amino alcohols, a class of compounds featuring adjacent carbon atoms bearing amino and hydroxyl groups, are foundational building blocks in modern asymmetric synthesis.[1][2] Among these, the 1,2-diphenylethanolamine scaffold is particularly noteworthy.

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (CAS: 153322-11-3, Formula: C₂₁H₂₁NO) is a valuable chiral auxiliary and synthetic intermediate.[3][4] Its rigid diphenyl structure and defined stereocenters make it an effective tool for controlling the stereochemical outcome of chemical reactions, a critical aspect of synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).[5] Understanding the solid-state conformation and intermolecular interactions of this family of molecules through single-crystal X-ray diffraction provides invaluable insights for drug design, polymorphism screening, and catalyst development.

While the specific crystal structure of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is not publicly available in crystallographic databases as of this guide's publication, a detailed analysis of its parent amine, (1R,2S)-2-amino-1,2-diphenylethanol , offers a fundamentally relevant and illuminating proxy. The crystal structure of the racemic cis-2-amino-1,2-diphenylethanol has been determined and provides a blueprint for the conformational preferences and hydrogen-bonding networks that govern the crystal packing of this critical scaffold. This guide will detail the methodology for determining such a structure and analyze the key crystallographic features of this parent compound.

Part 1: The Experimental Workflow for Crystal Structure Determination

The journey from a powdered compound to a fully refined 3D crystal structure is a meticulous process. Each step is designed to yield a single crystal of sufficient quality and to extract the maximum amount of structural information from its interaction with X-rays. The causality behind these experimental choices is rooted in the fundamental principles of crystallography and physical chemistry.

Synthesis and Purification

The prerequisite for any crystallographic study is the synthesis of the target compound with high purity. For (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a common route involves the reductive amination of a suitable keto-alcohol precursor or the direct benzylation of the primary amine (1R,2S)-2-amino-1,2-diphenylethanol.

Crystal Growth: The Art of Molecular Self-Assembly

Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with minimal internal defects—is often the most challenging step.[6] The goal is to encourage the molecules to slowly transition from a disordered state (in solution or vapor) to a highly ordered crystalline lattice. Several methods are employed, with the choice depending on the compound's solubility and stability.

Step-by-Step Protocol for Crystal Growth via Slow Evaporation:

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. High solubility can lead to rapid precipitation and the formation of microcrystals, while poor solubility may prevent crystallization altogether.[7] For the 1,2-diphenylethanolamine scaffold, solvents like ethanol, methanol, or dichloromethane/hexane mixtures are often effective.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the material, but the solution should be allowed to return to ambient temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of small crystals.

-

Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with a few small holes using a needle. The number and size of these holes are critical variables that control the rate of solvent evaporation. Slower evaporation rates generally yield higher quality, larger crystals.[6][8]

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization chamber or a quiet corner of a laboratory bench. Mechanical disturbances can induce rapid nucleation, hindering the growth of a single, well-defined crystal.[9]

-

Monitoring and Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

Diagram of the Experimental Workflow:

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Data Collection and Processing

Once a suitable crystal is mounted on a goniometer head, it is placed within the X-ray diffractometer.[10] A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all possible lattice planes to the beam. The interaction of the X-rays with the crystal's electron clouds produces a diffraction pattern of spots, which is recorded by a detector.[11]

The raw data, consisting of thousands of images, undergoes several computational steps:

-

Integration: The intensity of each diffraction spot is measured and integrated.[12]

-

Scaling and Merging: Data from different images and orientations are scaled to a common reference frame and merged, producing a single file of unique reflections with their corresponding intensities.[12]

Structure Solution and Refinement

This is the final, purely computational stage. The "phase problem" must be solved, where the measured intensities (related to the amplitude of the scattered waves) are combined with calculated phases to generate an initial electron density map.[10] From this map, atoms can be positioned.

The initial model is then refined using a least-squares process, where atomic positions, thermal displacement parameters, and other variables are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.[1] The quality of the final structure is assessed by a statistical value known as the R-factor (or R-value), which represents the degree of disagreement between the observed and calculated structure factors. A low R-factor (typically < 0.05 or 5%) indicates a well-refined structure.[10]

Part 2: Crystal Structure Analysis of cis-2-Amino-1,2-diphenylethanol

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) serves as our primary case study (CCDC Reference: 1438134).[13] This structure contains both the (1R,2S) and (1S,2R) enantiomers. The analysis reveals the intrinsic conformational preferences and the dominant non-covalent interactions that stabilize the crystal lattice.

Crystallographic Data Summary

The key parameters defining the unit cell and the data refinement statistics are summarized below.

| Parameter | Value for cis-2-Amino-1,2-diphenylethanol |

| Chemical Formula | C₁₄H₁₅NO |

| Formula Weight | 213.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2348 (7) |

| b (Å) | 5.7537 (4) |

| c (Å) | 18.2818 (12) |

| α (°) | 90 |

| β (°) | 104.996 (3) |

| γ (°) | 90 |

| Volume (ų) | 1140.24 (13) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100 |

| Final R-factor (R1) | 0.0415 |

Data sourced from Acta Crystallographica Section E, 2015, E71, 1539-1541.[13]

Molecular Conformation and Supramolecular Assembly

In the crystal, the molecule adopts a specific conformation where the phenyl groups are oriented in a tweezer-like motif.[13] The crucial insight for drug development and catalyst design is how these molecules arrange themselves in the solid state.

The dominant interaction governing the crystal packing is a strong intermolecular O—H···N hydrogen bond .[13] This interaction links the hydroxyl group of one molecule to the amino group of an adjacent molecule. A fascinating feature of this structure is that the enantiomers self-sort. The (1R,2S) molecules link to other (1R,2S) molecules, and the (1S,2R) molecules link to other (1S,2R) molecules. This head-to-tail hydrogen bonding results in the formation of chiral helical columns that run along the b-axis of the unit cell.[13] Specifically, the (1R,2S) enantiomers form right-handed helices, while the (1S,2R) enantiomers form left-handed helices.[13]

Diagram of Key Intermolecular Interactions:

Caption: Supramolecular assembly via hydrogen bonding and packing.

Part 3: Field-Proven Insights & Projections

Self-Validating Protocols

The trustworthiness of a crystal structure determination relies on a self-validating system. The final refined model must be consistent with both the experimental data and established chemical principles. Key validation checks include:

-

Low R-factor: Confirms a good fit between the model and the data.

-

Residual Electron Density: The electron density map should show minimal unexplained peaks.

-

Geometric Validation: Bond lengths, bond angles, and torsion angles should fall within expected ranges for the given atom types and hybridization states.

-

Consistency: The determined structure must be consistent with other characterization data, such as NMR spectroscopy.

Impact of N-Benzylation on Crystal Packing

How would the addition of a benzyl group to the nitrogen atom affect the crystal structure observed in the parent amine?

-

Disruption of the Primary H-Bonding Network: The N-benzyl derivative has a secondary amine. While the N-H bond can still act as a hydrogen bond donor, the steric bulk of the benzyl group would almost certainly prevent the formation of the simple, elegant helical chain seen in the parent structure. The O-H group remains a potent hydrogen bond donor, and the secondary amine nitrogen is still a potential acceptor. New, more complex hydrogen bonding motifs, possibly forming dimers or different chain patterns, would be expected.

-

Introduction of π-π Stacking: The additional aromatic ring (from the benzyl group) introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, could become a significant structure-directing force, competing with and complementing the hydrogen bonding.

-

Changes in Molecular Conformation: The steric demand of the benzyl group could influence the torsional angles within the molecule, potentially altering the relative orientation of the two phenyl rings on the ethanol backbone.

Determining the crystal structure of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol would therefore be a valuable endeavor, revealing the interplay between strong hydrogen bonds, steric hindrance, and weaker π-stacking interactions in directing the solid-state assembly of these crucial chiral molecules.

References

-

Crystal Growth - Sample Preparation. (n.d.). Philipps-Universität Marburg. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved from [Link]

-

Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

-

Crystal Growing Tips. (2015). University of Florida Center for X-ray Crystallography. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

-

Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]

-

(1R,2s)-n-benzyl-2-amino-1,2-diphenylethanol. (n.d.). PubChemLite. Retrieved from [Link]

-

A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]

-

Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. (2023). Chemical Society Reviews. Retrieved from [Link]

-

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol. (n.d.). PubChem. Retrieved from [Link]

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. (2018). RSC Advances. Retrieved from [Link]

-

rac-2-Methylamino-1,2-diphenylethanol. (n.d.). PMC - NIH. Retrieved from [Link]

-

Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. (2021). IUCr Journals. Retrieved from [Link]

-

Synthesis and characterization of [2-3H] (1R,2S)-(-)-2-amino-1,2-diphenylethanol. (2001). ResearchGate. Retrieved from [Link]

-

Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022). NIH. Retrieved from [Link]

-

(1R,2s)-n-benzyl-2-amino-1,2-diphenylethanol. (n.d.). Tetrahedron. Retrieved from [Link]

-

Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. (n.d.). RSC Advances. Retrieved from [Link]

-

Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE). (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - (1r,2s)-n-benzyl-2-amino-1,2-diphenylethanol (C21H21NO) [pubchemlite.lcsb.uni.lu]

- 4. 153322-11-3 | (1R,2s)-n-benzyl-2-amino-1,2-diphenylethanol | Tetrahedron [thsci.com]

- 5. nbinno.com [nbinno.com]

- 6. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 7. How To [chem.rochester.edu]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. chemistry.muohio.edu [chemistry.muohio.edu]

- 12. portlandpress.com [portlandpress.com]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a chiral amino alcohol, is a valuable building block in pharmaceutical and fine chemical synthesis. Its efficacy in these applications is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical parameter for process development, purification, and formulation. This in-depth technical guide provides a comprehensive framework for approaching the solubility of this compound. It moves beyond a simple listing of data to equip the researcher with the foundational knowledge to predict, experimentally determine, and intelligently apply solubility information. This guide is structured to provide actionable insights, from the theoretical underpinnings of solubility to detailed, field-proven experimental protocols.

Physicochemical Characterization and Solubility Profile Prediction

A molecule's solubility is dictated by its inherent physicochemical properties. An analysis of the structure of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol provides the initial clues to its behavior in various organic solvents.

1.1. Molecular Structure and Functional Group Analysis

The structure of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol comprises several key functional groups that govern its polarity and potential for intermolecular interactions:

-

Hydroxyl Group (-OH): This group is polar and can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents like alcohols.

-

Secondary Amine (-NH-): The amine group is also polar and can participate in hydrogen bonding, contributing to solubility in protic and polar aprotic solvents.

-

Phenyl Groups (C₆H₅): The two phenyl groups are large, nonpolar moieties. Their presence will significantly influence solubility in nonpolar solvents and may limit solubility in highly polar, aqueous environments.

-

Benzyl Group (C₆H₅CH₂-): The N-benzyl group adds to the nonpolar character of the molecule.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a nuanced solubility profile.

1.2. Qualitative Solubility Prediction Based on Structural Analogs

-

(1R,2S)-2-amino-1,2-diphenylethanol: The parent amine is reported to be soluble in chloroform, ethanol, and methanol[1]. This indicates that the core amino alcohol structure has an affinity for polar protic and some polar aprotic solvents.

-

N-Benzylamine: This related compound is soluble in many organic solvents, including ethanol, ether, and chloroform, and is moderately soluble in water[2]. The benzyl group, therefore, does not preclude solubility in common organic solvents.

Based on this analysis, it is reasonable to predict that (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol will exhibit good solubility in polar protic solvents such as ethanol and methanol, and polar aprotic solvents like chloroform and ethyl acetate. Its solubility in nonpolar solvents like hexanes is expected to be lower due to the presence of the polar hydroxyl and amine groups.

1.3. Computational Approaches to Solubility Prediction

For a more quantitative estimation of solubility, computational models can be employed. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict the solubility of compounds in various solvents.[3][4][5][6] These models utilize molecular descriptors derived from the compound's structure to correlate with experimentally determined solubility data. While developing a specific QSPR model for this compound is beyond the scope of this guide, researchers can leverage existing predictive models, some of which are commercially available or accessible through academic collaborations. These tools can provide valuable initial estimates to guide solvent selection for experimental work.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Experimental measurement remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[7][8][9] This section provides a detailed, step-by-step protocol designed for robustness and reproducibility.

2.1. The Principle of the Shake-Flask Method

The core principle of this method is to create a saturated solution of the compound in a chosen solvent, where the dissolved solute is in equilibrium with the undissolved solid phase. By measuring the concentration of the solute in the saturated solution, the thermodynamic solubility is determined.

2.2. Experimental Workflow Diagram

Sources

- 1. 23190-16-1 CAS MSDS ((1R,2S)-2-Amino-1,2-diphenylethanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. quora.com [quora.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

mechanism of action of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a chiral ligand

An In-depth Technical Guide to the Mechanism of Action of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a Chiral Ligand

Authored by: Gemini, Senior Application Scientist

Publication Date: January 15, 2026

Abstract

Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are critical in the pharmaceutical and fine chemical industries.[1][2] Among these, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol stands out due to its unique stereochemical architecture, which imparts exceptional control in a variety of metal-catalyzed transformations. This technical guide provides a comprehensive analysis of the core mechanistic principles governing the action of this ligand. We will explore its coordination chemistry, the nature of the chiral pocket it forms, and its role in directing the stereochemical outcome of reactions, with a particular focus on the well-established asymmetric transfer hydrogenation (ATH) of prochiral ketones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful catalytic tool.

Introduction: The Architectural Advantage of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral 1,2-amino alcohol valued for its ability to introduce specific stereochemistry into target molecules.[3] Its efficacy stems from a rigid and well-defined structure containing two stereogenic centers, (1R,2S), and bulky phenyl and benzyl substituents. These features are not merely decorative; they are the functional elements that dictate the ligand's role in asymmetric synthesis.

The core principle of its action lies in its ability to function as a bidentate ligand. The Lewis basic amino group and the hydroxyl group coordinate to a metal center (such as Ruthenium, Rhodium, or Iridium), forming a stable five-membered chelate ring.[1] This chelation is paramount as it restricts conformational flexibility, creating a rigid and predictable chiral environment around the metal's active site. The specific (1R,2S) configuration orients the two phenyl groups and the N-benzyl group in a precise three-dimensional arrangement, effectively creating a chiral pocket that discriminates between the two enantiotopic faces of an incoming prochiral substrate.

The Core Mechanism: Chelation, Steric Shielding, and Electronic Tuning

The catalytic prowess of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a synergy of steric and electronic effects, orchestrated by its coordination to a metal center.

-

Bidentate Chelation: The nitrogen of the amino group and the oxygen of the deprotonated alcohol form a robust chelate complex with the metal. This interaction is the cornerstone of the catalytic system, establishing the rigid scaffold necessary for stereodiscrimination.

-

Formation of a Chiral Pocket: The two phenyl groups on the ethanol backbone and the benzyl group on the nitrogen atom are not coplanar. Their fixed spatial orientation creates significant steric bulk that shields certain quadrants around the metal center. Consequently, a substrate can only approach the active site through a specific, less-hindered trajectory. This enforced orientation is the primary mechanism for asymmetric induction.

-

Electronic Influence: The nitrogen and oxygen atoms are strong sigma-donors, which modulate the electronic properties of the metal center, influencing its reactivity and catalytic turnover.

The following diagram illustrates the fundamental coordination of the ligand to a generic metal center (M), highlighting the formation of the chelate ring and the steric blocking imposed by the bulky substituents.

Caption: Coordination of the ligand to a metal, forming a rigid chelate.

Application Profile: Asymmetric Transfer Hydrogenation of Ketones

A quintessential application showcasing the mechanism of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is the Noyori-type asymmetric transfer hydrogenation (ATH) of prochiral ketones.[4] This reaction typically uses a ruthenium(II) precursor, such as [RuCl2(p-cymene)]2, and a hydrogen source like isopropanol or a formic acid/triethylamine (HCOOH/TEA) mixture.[4]

The catalytic cycle proceeds via a metal-ligand bifunctional mechanism:

-

Catalyst Activation: The Ru(II)-Cl precatalyst reacts with the ligand and a base (e.g., from the HCOOH/TEA mixture or added separately) to form a 16-electron unsaturated complex. This species then reacts with the hydrogen source (e.g., formate or isopropanol) to generate the active 18-electron ruthenium-hydride (Ru-H) catalyst.[5]

-

Stereoselective Hydrogen Transfer: This is the crucial stereochemistry-determining step. The prochiral ketone substrate interacts with the chiral Ru-H catalyst. The reaction does not proceed through inner-sphere coordination of the ketone to the metal. Instead, it follows an "outer-sphere" pathway. A six-membered pericyclic transition state is formed, involving the Ru-H bond, the N-H bond of the ligand, and the C=O bond of the ketone. The N-H group of the ligand forms a hydrogen bond with the ketone's oxygen, acting as a secondary interaction that helps lock the substrate into a specific conformation. The bulky phenyl and benzyl groups of the ligand create a chiral environment that forces the substrate to orient itself such that the hydride is delivered to only one of its two prochiral faces.

-

Product Release & Regeneration: Following the concerted transfer of the hydride from the metal and the proton from the ligand's nitrogen, the chiral alcohol product is released. The 16-electron Ru complex is regenerated and can then react with another molecule of the hydrogen source to restart the catalytic cycle.

Caption: Simplified catalytic cycle for ATH of a prochiral ketone.

Performance Data in Asymmetric Catalysis

The effectiveness of chiral amino alcohol ligands is measured by their ability to produce the desired product with high yield and exceptional enantiomeric purity. The table below summarizes representative data for ruthenium-catalyzed asymmetric transfer hydrogenation using ligands structurally similar to the topic of this guide, demonstrating the high levels of enantioselectivity achievable.

| Substrate (Ketone) | Ligand | H-Source | Yield (%) | ee (%) | Reference |

| Acetophenone | (1S,2R)-1-Amino-2-indanol | i-PrOH / t-BuOK | >95 | 82 (R) | [6] |

| 1-Tetralone | N-sulfonylated-1,2-diphenylethylene-1,2-diamine | HCOOH:NEt3 | 98 | 97 (S) | [4][7] |

| 2-Methyl-1-tetralone | N-sulfonylated-1,2-diphenylethylene-1,2-diamine | HCOOH:NEt3 | 99 | 99 (1S,2R) | [4][7] |

| Benzyl-N-acetonyl | N-sulfonylated-1,2-diphenylethylene-1,2-diamine | HCOOH:NEt3 | 95 | 99 (R) | [4][7] |

Note: Data for the closely related and well-studied TsDPEN and aminoindanol ligands are shown to illustrate the general efficacy of this structural class in ATH reactions.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a validated, step-by-step methodology for the ATH of acetophenone, a benchmark reaction for evaluating catalyst performance.

Materials:

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (Chiral Ligand)

-

Anhydrous Isopropanol (i-PrOH, solvent and hydrogen source)

-

Potassium tert-butoxide (t-BuOK, base)

-

Acetophenone (Substrate)

-

Standard Schlenk line and argon/nitrogen supply

-

Anhydrous solvents and reagents

Workflow Visualization:

Caption: Step-by-step workflow for a typical ATH experiment.

Procedure:

-

Catalyst Preparation (In Situ):

-

In a nitrogen-filled glovebox or under an argon atmosphere using a Schlenk line, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (e.g., 0.011 mmol, 2.2 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Causality: An inert atmosphere is critical as the active catalyst species can be sensitive to air and moisture, leading to decomposition and reduced performance.[5] The ligand-to-metal ratio is slightly above 2:1 to ensure full coordination to each Ru center.

-

-

Reaction Setup:

-

Add anhydrous isopropanol (e.g., 5.0 mL) to the flask via syringe.

-

Stir the resulting mixture at room temperature for 20-30 minutes. The solution should become homogeneous.

-

Add a solution of potassium tert-butoxide in isopropanol (e.g., 0.1 M solution, 0.1 mmol, 20 mol%). The base is necessary to deprotonate the ligand and facilitate the formation of the active Ru-H species.[5]

-

-

Substrate Addition and Monitoring:

-

Add acetophenone (e.g., 0.5 mmol, 1.0 eq.) to the reaction mixture dropwise via syringe.

-

Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-phenylethanol.

-

-

Analysis:

-

Determine the chemical yield by weight.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Conclusion

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a highly effective chiral ligand whose mechanism of action is rooted in fundamental principles of coordination chemistry and stereocontrol. Its ability to form a rigid bidentate chelate with a metal center creates a well-defined chiral pocket. This structure leverages steric hindrance to dictate the trajectory of substrate approach, while secondary interactions, such as hydrogen bonding from the N-H moiety, further lock the substrate into a favored orientation during the stereochemistry-determining step. As demonstrated in asymmetric transfer hydrogenation, this ligand system facilitates highly efficient and enantioselective transformations, making it an invaluable tool for synthetic chemists in both academic and industrial settings.

References

- BenchChem. (2025).

- NROChemistry. (n.d.).

- NROChemistry. (2022, April 23).

- Víšková, M., et al. (n.d.). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes.

- Víšková, M., et al. (n.d.). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines.

- Beydoun, K., et al. (2019, January 22). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.

- BenchChem. (2025). Discovery and Synthesis of Chiral Amino Alcohols. BenchChem.

- LookChem. (n.d.). Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol. LookChem.

- Alcaide, B., et al. (2022, May 24). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.

- MDPI. (2019).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Chirality: An In-depth Technical Guide to the Applications of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and fine chemical manufacturing. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making stereochemical control a critical determinant of efficacy and safety. Among the arsenal of tools available to the synthetic chemist, chiral 1,2-amino alcohols stand out as a privileged class of compounds, serving as versatile precursors, auxiliaries, and ligands in asymmetric synthesis. This guide delves into the applications of a specific and potent member of this family, (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, and its foundational precursor, (1R,2S)-2-amino-1,2-diphenylethanol. We will explore its synthesis, its pivotal role in asymmetric catalysis, and its significance in the synthesis of complex, high-value molecules.

The Chiral Scaffold: Synthesis and Structural Significance

The efficacy of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is rooted in its rigid and well-defined chiral architecture. The synthesis of this class of compounds is well-established, typically commencing from readily available starting materials.

A common synthetic route to the parent amino alcohol, (1R,2S)-2-amino-1,2-diphenylethanol, involves the stereoselective reduction of an α-hydroxy ketoxime derived from benzoin. For instance, the catalytic hydrogenation of (R)-(-)-benzoin oxime can yield the desired (1R,2S)-(-)-2-amino-1,2-diphenylethanol with high enantiomeric excess.[1] Subsequent N-benzylation can be achieved through standard procedures, such as reductive amination with benzaldehyde or direct alkylation with a benzyl halide.

The structural rigidity imparted by the two phenyl groups, combined with the defined stereochemistry at the C1 and C2 positions, creates a specific chiral environment that is fundamental to its applications in asymmetric synthesis. The N-benzyl group further modulates the steric and electronic properties of the ligand, influencing its coordination to metal centers and its effectiveness in directing the stereochemical outcome of a reaction.

Keystone of Asymmetric Catalysis: The Chiral Ligand in Action

The primary application of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol and its parent compound is as a chiral ligand in metal-catalyzed asymmetric reactions.[2] These amino alcohols are particularly effective in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds, a cornerstone of carbon-carbon bond formation.

Enantioselective Alkylation of Aldehydes

A classic and well-documented application of chiral 1,2-amino alcohols is in the enantioselective addition of diethylzinc to aldehydes. This reaction provides a reliable method for the synthesis of chiral secondary alcohols, which are valuable building blocks in organic synthesis. While specific data for the N-benzyl derivative is not extensively reported, the performance of the parent (1R,2S)-2-amino-1,2-diphenylethanol provides a strong foundation for understanding its potential.

Mechanism of Action:

The catalytic cycle is believed to involve the formation of a chiral zinc-amino alcohol complex. The amino alcohol displaces one of the ethyl groups from diethylzinc to form a chiral catalyst. This catalyst then coordinates with the aldehyde, positioning it in a specific orientation that exposes one of its prochiral faces to the incoming alkyl group from another molecule of diethylzinc. The steric hindrance provided by the phenyl groups of the ligand and the N-substituent dictates which face of the aldehyde is accessible, thus controlling the stereochemistry of the newly formed chiral center. The N-benzyl group is expected to enhance the steric bulk around the nitrogen atom, potentially leading to higher enantioselectivities compared to the unsubstituted amino alcohol.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.

Representative Data for Enantioselective Addition of Diethylzinc to Aldehydes using Chiral Amino Alcohol Ligands:

| Entry | Aldehyde | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1 | Benzaldehyde | (1R,2S)-2-amino-1,2-diphenylethanol derivative | >95 | 98 (S) | [3] |

| 2 | p-Tolualdehyde | Carbohydrate-based amino alcohol | 85 | 90 (R) | [4] |

| 3 | 2-Naphthaldehyde | Fructose-derived amino alcohol | 99 | 97 (S) | [4] |

| 4 | Cyclohexanecarboxaldehyde | (1R,2S)-N-Methylephedrine | 82 | 88 (R) | [3] |

Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (e.g., (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol) (0.05-0.1 mmol) in anhydrous toluene (5 mL).

-

Addition of Diethylzinc: To the stirred solution of the ligand, add a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise at room temperature. Stir the resulting solution for 30 minutes to allow for the in-situ formation of the chiral catalyst.

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add the freshly distilled aldehyde (1.0 mmol) dropwise to the catalyst solution.

-

Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the chiral secondary alcohol.

-

Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Asymmetric Transfer Hydrogenation of Ketones

Another significant application of chiral amino alcohols is in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. This method offers a safer and more convenient alternative to using high-pressure hydrogen gas. Ruthenium and rhodium complexes of chiral amino alcohol-derived ligands are highly effective for this transformation.

Experimental Workflow: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

Caption: General workflow for the asymmetric transfer hydrogenation of a prochiral ketone using a chiral amino alcohol ligand.

General Protocol for Asymmetric Transfer Hydrogenation:

-

Catalyst Activation: In a Schlenk flask under an inert atmosphere, a mixture of the ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2) and the chiral amino alcohol ligand in a suitable solvent (e.g., isopropanol) is heated to form the active catalyst.

-

Reaction Setup: After cooling to room temperature, the prochiral ketone and a base (e.g., KOH or KOtBu) are added.

-

Reaction Progress: The reaction is stirred at a specified temperature, and the progress is monitored by TLC or GC.

-

Work-up and Purification: After completion, the reaction is quenched, and the product is extracted and purified by standard methods.

-

Analysis: The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC.

A Cornerstone in Pharmaceutical Synthesis

The rigid chiral scaffold of (1R,2S)-2-amino-1,2-diphenylethanol and its derivatives is a recurring motif in a variety of biologically active molecules and pharmaceutical intermediates.[5] Its ability to introduce specific stereochemistry makes it an invaluable building block in the synthesis of complex drug molecules where the therapeutic effect is dependent on a single enantiomer.[2][] The N-benzyl derivative, in particular, has been noted for its potential use in drug discovery for modulating neurotransmitter receptors.[7]

The synthesis of these chiral intermediates is a critical step in the overall drug development process, and the use of efficient asymmetric catalytic methods employing ligands like (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol can significantly streamline the synthesis and improve the overall yield and enantiomeric purity of the final active pharmaceutical ingredient (API).

Conclusion and Future Outlook

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, building upon the well-established utility of its parent amino alcohol, represents a potent and versatile tool for the modern synthetic chemist. Its defined stereochemistry and tunable electronic and steric properties make it a highly effective chiral ligand for a range of asymmetric transformations, most notably the enantioselective addition of organometallic reagents to carbonyl compounds and asymmetric transfer hydrogenations. The ability to reliably and efficiently introduce chirality is a critical enabler for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

While the applications of the parent (1R,2S)-2-amino-1,2-diphenylethanol are extensively documented, further research into the specific catalytic activities and unique advantages of its N-benzyl derivative is warranted. A deeper understanding of how the N-benzyl group influences the catalytic cycle and stereochemical outcomes will undoubtedly lead to the development of even more selective and efficient asymmetric methodologies. The continued exploration of such chiral ligands will remain a key driver of innovation in asymmetric synthesis for years to come.

References

Sources

- 1. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Asymmetric functional organozinc additions to aldehydes catalyzed by 1,1'-bi-2-naphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. iris.cnr.it [iris.cnr.it]

- 7. researchgate.net [researchgate.net]

Sourcing and Qualification of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol: A Technical Guide for Researchers

Introduction: The Critical Role of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol in Asymmetric Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for ensuring therapeutic efficacy and safety.[1] Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different biological activities. (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, and its immediate precursor (1R,2S)-2-amino-1,2-diphenylethanol, are pivotal chiral building blocks that empower chemists to achieve this stereochemical control.[1][2]

With a defined three-dimensional arrangement of its amine and hydroxyl functionalities, this compound serves as a versatile chiral auxiliary and ligand.[1][2] Its applications span from the synthesis of active pharmaceutical ingredients (APIs) to the development of highly selective asymmetric catalysts that favor the formation of one enantiomer over its counterpart.[1] The demand for enantiomerically pure compounds is continually driven by stringent regulatory standards and the pursuit of safer, more effective medicines, underscoring the importance of high-quality chiral intermediates like (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol.[1]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, vet, and qualify commercial suppliers of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, ensuring the integrity and success of their research and development endeavors.

Part 1: Supplier Identification and Initial Vetting

The initial step in sourcing this critical reagent is identifying potential commercial suppliers. A search of prominent chemical supplier catalogs and online chemical marketplaces reveals several potential sources. However, a discerning approach is necessary to move beyond mere availability and assess the quality and reliability of the supplier.

Identified Potential Commercial Suppliers:

-

Sigma-Aldrich (MilliporeSigma): A well-established supplier with extensive documentation available online.

-

Fisher Scientific: A major distributor for brands such as TCI America and Thermo Scientific Chemicals.[3]

-

Strem Chemicals: Known for high-purity chemicals, often in collaboration with specialized manufacturers like Daicel.[4]

-

Chem-Impex: A supplier focusing on fine chemicals and intermediates for research and development.[2]

-

Online Marketplaces (e.g., Chemsrc, Chemical Register): These platforms list numerous suppliers, requiring careful vetting of the primary manufacturer.[5][6]

Supplier Vetting Checklist:

A systematic evaluation of potential suppliers is crucial. The following table outlines key criteria for this assessment.

| Vetting Criterion | Key Considerations & Rationale |

| Purity & Impurity Profile | What is the stated purity (e.g., 98%, 99%+)?[3][4] Does the supplier provide a detailed Certificate of Analysis (CoA) with lot-specific data, including chiral purity (enantiomeric excess, e.e.)? The presence of the undesired enantiomer or other impurities can have a significant impact on subsequent reactions. |

| Available Documentation | Is a Safety Data Sheet (SDS) readily available?[7] Does the CoA provide clear information on the analytical methods used for quality control? Comprehensive documentation is a hallmark of a reputable supplier. |

| Manufacturing Standards | Does the supplier adhere to recognized quality management systems (e.g., ISO 9001)? For later-stage development, is there a pathway to Good Manufacturing Practice (GMP) grade material? This is critical for projects that may progress to clinical trials. |

| Technical Support | Is there access to qualified technical support to answer questions about product specifications, stability, or handling? A knowledgeable support team can be an invaluable resource. |

| Packaging & Logistics | Is the material packaged appropriately to protect it from air and moisture? What are the typical lead times and shipping conditions? |

Part 2: In-Depth Technical Qualification and Analytical Verification

Once a potential supplier has been identified and their documentation reviewed, in-house analytical verification is a critical next step to ensure the material meets the stringent requirements of your application. The stereochemical integrity of the compound is of paramount importance.

Workflow for In-House Analytical Verification

The following diagram illustrates a logical workflow for the comprehensive analysis of incoming (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol or its amino precursor.

Caption: A step-by-step workflow for the analytical verification of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol.

Detailed Experimental Protocols

1. Purity and Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess the organic purity of the compound.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire a ¹H NMR spectrum. The expected signals for the aromatic protons and the characteristic methine protons should be present and integrated in the correct ratios.

-

Acquire a ¹³C NMR spectrum to confirm the presence of all expected carbon environments.

-

The absence of significant unidentifiable signals is indicative of high organic purity.

-

2. Chiral Purity Determination via High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric excess (e.e.) of the desired (1R,2S) enantiomer. This is the most critical parameter for ensuring the compound's performance in asymmetric synthesis.

-

Methodology:

-

Column Selection: Utilize a chiral stationary phase (CSP) capable of separating the enantiomers. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for this class of compounds.[8][]

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in the mobile phase.

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using a UV detector (typically around 210-220 nm).

-

The two enantiomers should elute at different retention times.

-

Calculate the enantiomeric excess using the peak areas of the two enantiomers:

-

e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

-

-

Part 3: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality and integrity of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol and to ensure laboratory safety.

Summary of Safety Information

Based on available Safety Data Sheets, the precursor (1R,2S)-(-)-2-Amino-1,2-diphenylethanol is classified with the following hazards:

-

Causes skin irritation (H315)[10]

-

Causes serious eye irritation (H319)[10]

-

May cause respiratory irritation (H335)[10]

Handling and Personal Protective Equipment (PPE)

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Wear appropriate personal protective equipment, including:

-

Safety glasses or goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

Storage Recommendations

-

Store the compound in a tightly sealed container to protect it from moisture and air.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Some suppliers note that the material may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.

Conclusion

The successful application of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol in research and development hinges on the procurement of high-quality, enantiomerically pure material. A rigorous approach to supplier selection, incorporating a thorough review of documentation and comprehensive in-house analytical verification, is non-negotiable. By implementing the workflows and protocols outlined in this guide, researchers can confidently qualify their starting materials, thereby ensuring the reliability and reproducibility of their synthetic endeavors and contributing to the advancement of chiral chemistry.

References

- Title: Chiral Synthesis: The Role of (1R,2S)

- Title: (1S,2R)

- Title: (1R,2S)-(-)

- Title: (1S,2R)-(+)

- Title: (1R,2S)

- Title: (1R,2S)-(-)

- Title: (1R,2S)-(-)

- Title: (1R,2s)

- Title: (1R,2S)-2-Amino-1,2-diphenylethanol, min.

- Title: Synthesis and characterization of [2-3H] (1R,2S)- (?)

- Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL

- Title: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99.

- Title: (1S,2R)

- Title: Chiral Drug Separation Source: ScienceDirect URL

- Title: Chiral Analysis & Separation - BOC Sciences Source: BOC Sciences URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. strem.com [strem.com]

- 5. (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. (1R,2S)-2-Amino-1,2-diphenylethanol | CAS#:23190-16-1 | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a Chiral Ligand for Highly Enantioselective Synthesis

Abstract

This technical guide provides an in-depth exploration of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol, a potent chiral ligand derived from the versatile (1R,2S)-2-amino-1,2-diphenylethanol building block.[1] We delve into its primary application in the highly enantioselective alkylation of imines, a critical transformation for the synthesis of chiral amines. This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the ligand's mechanism of stereocontrol, detailed experimental protocols, and expected outcomes, grounded in authoritative literature.

Introduction: The Strategic Role of Chiral Amino Alcohols

Asymmetric synthesis is a cornerstone of modern pharmaceutical and fine chemical development, where the precise control of stereochemistry is paramount to biological activity and safety.[1] Chiral 1,2-amino alcohols are privileged scaffolds that serve both as valuable synthons and as precursors to powerful chiral ligands and auxiliaries.[2] (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol belongs to this esteemed class of molecules. While its parent compound, (1R,2S)-2-amino-1,2-diphenylethanol, is widely used to create chiral auxiliaries like oxazolidinones for aldol and alkylation reactions, the N-benzyl derivative has carved a niche as a highly effective chiral ligand for metal-catalyzed processes.[1][]

Its strategic design, incorporating a bulky N-benzyl group and two phenyl rings, creates a well-defined and sterically hindered chiral environment. This guide focuses on its most prominent and validated application: promoting the asymmetric addition of organozinc reagents to imines, a reliable method for producing enantioenriched amines.[4]

Mechanism of Stereocontrol: A Self-Validating System

The efficacy of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol lies in its ability to form a rigid, well-organized transition state upon coordination with both a metal ion (typically from the organometallic reagent) and the substrate. In the case of dialkylzinc addition to N-diphenylphosphinoyl arylimines, a widely studied system, the ligand orchestrates a predictable stereochemical outcome.[4]

Causality of Stereoselection:

-

Deprotonation & Chelation: The active catalyst is formed in situ. The dialkylzinc reagent deprotonates the hydroxyl group of the amino alcohol ligand, forming a zinc alkoxide. This species is believed to exist as a dimer.

-

Substrate Coordination: The imine substrate coordinates to the zinc center through its nitrogen atom.

-

Formation of a Rigid Transition State: The ligand's structure is key. The (1R,2S) stereochemistry positions the phenyl groups and the N-benzyl substituent in a specific three-dimensional arrangement. This arrangement forces the imine's aryl group into a sterically less hindered orientation to avoid clashing with the ligand's bulky substituents.

-

Face-Selective Alkyl Transfer: The alkyl group from the dialkylzinc reagent is then delivered to one specific face of the imine's C=N bond, guided by this rigid, chiral scaffold.[4] Density functional theory (DFT) calculations have supported transition state models where nonbonded steric interactions dictate the facial selectivity of the alkyl transfer.[4]

The diagram below illustrates the logical relationship in the proposed catalytic cycle, leading to the observed stereoselectivity.

Caption: Proposed catalytic cycle for asymmetric imine alkylation.

Core Application: Asymmetric Alkylation of N-Diphenylphosphinoyl Imines

The synthesis of chiral amines is of immense interest due to their prevalence in pharmaceuticals. The addition of organometallic reagents to imines is a direct route to these compounds. Using (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol as a ligand provides excellent enantiocontrol in this transformation.[4]

Data Presentation: Scope of the Reaction

The protocol has been successfully applied to a range of arylimines and dialkylzinc reagents, consistently delivering high enantioselectivity.

| Entry | Imine Substituent (Ar) | Alkylating Agent | Yield (%) | ee (%) | Reference |

| 1 | Phenyl | Diethylzinc | 95 | 98 | [4] |

| 2 | 4-MeO-C₆H₄ | Diethylzinc | 96 | 97 | [4] |

| 3 | 4-Cl-C₆H₄ | Diethylzinc | 93 | 98 | [4] |

| 4 | 2-Naphthyl | Diethylzinc | 95 | 97 | [4] |

| 5 | Phenyl | Dibutylzinc | 91 | 96 | [4] |

Experimental Workflow Diagram

The following diagram outlines the standard laboratory procedure for this asymmetric alkylation.

Caption: Standard workflow for asymmetric imine alkylation.

Detailed Laboratory Protocol

This protocol is a representative example for the ethylation of N-diphenylphosphinoyl benzalimine (Entry 1 in the table).

Materials:

-

N-Diphenylphosphinoyl benzalimine (1.0 mmol, 381.4 mg)

-

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (0.05 mmol, 15.2 mg)

-

Diethylzinc (1.0 M solution in hexanes, 1.5 mL, 1.5 mmol)

-

Anhydrous Toluene (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-diphenylphosphinoyl benzalimine (381.4 mg, 1.0 mmol). The flask is sealed with a septum, and the atmosphere is replaced with dry nitrogen.

-

Solvent and Ligand Addition: Add anhydrous toluene (5 mL) via syringe, followed by (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol (15.2 mg, 0.05 mmol). Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Alkylating Agent: Cool the flask to 0 °C in an ice-water bath. Add the diethylzinc solution (1.5 mL of 1.0 M in hexanes, 1.5 mmol) dropwise over 5 minutes using a syringe. Causality Note: Slow addition at low temperature is crucial to control the initial exotherm and maintain high selectivity.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the consumption of the starting imine by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL). Safety Note: Quenching of organozinc reagents can be vigorous. Perform this step slowly and behind a safety shield.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate mixture) to afford the chiral amine product.

-

Analysis: The enantiomeric excess (ee) of the purified product is determined by analysis on a chiral High-Performance Liquid Chromatography (HPLC) column with a suitable mobile phase.

Conclusion

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol stands as a highly effective and reliable chiral ligand for the asymmetric synthesis of chiral amines via imine alkylation. Its well-defined structure facilitates the formation of a rigid transition state, enabling excellent stereochemical control with predictable outcomes. The operational simplicity of the protocols, coupled with the high yields and enantioselectivities achieved, makes this ligand a valuable tool for researchers in synthetic organic chemistry and drug discovery. The self-validating nature of the catalytic system ensures robust and reproducible results, solidifying its place in the arsenal of modern asymmetric methodologies.

References

- Vertex AI Search. (2024). Chiral Synthesis: The Role of (1R,2S)-2-Amino-1,2-diphenylethanol.

- Vertex AI Search. (2023). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst.

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]

-

ResearchGate. (2001). Synthesis and characterization of [2-3H] (1R,2S)- (-)-2-amino-1,2-diphenylethanol. Available at: [Link]

-

Reddy, et al. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]

-

RSC Advances. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. Available at: [Link]

-

National Institutes of Health. (2014). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Available at: [Link]

-

Chemistry. (2004). Modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc. PubMed. Available at: [Link]